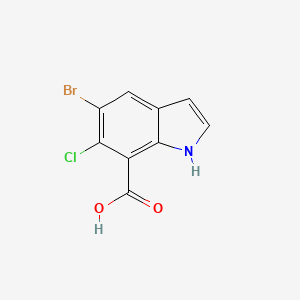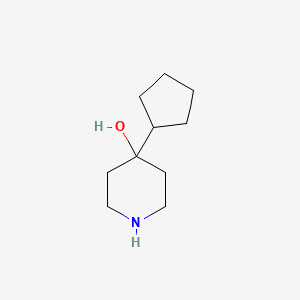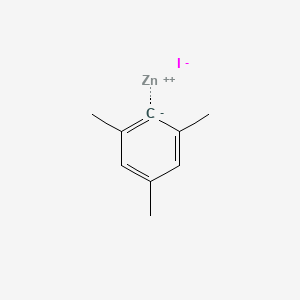
2,4,6-Trimethylphenylzinciodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylphenylzinciodide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion. It is often used as a reagent in various chemical reactions due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenylzinciodide typically involves the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent. One common method is the direct insertion of zinc into the carbon-iodine bond of 2,4,6-trimethylphenyl iodide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylphenylzinciodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl derivatives.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical nucleophiles include halides, cyanides, and other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4,6-trimethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethylphenylzinciodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylphenylzinciodide involves the transfer of the 2,4,6-trimethylphenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc iodide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4,6-Trimethylphenylmagnesium bromide: Another organometallic compound with similar reactivity but contains magnesium instead of zinc.
2,4,6-Trimethylphenylboronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
2,4,6-Trimethylphenylzinciodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and stability compared to its magnesium and boron counterparts. This makes it particularly useful in specific synthetic applications where other reagents may not be as effective.
Propriétés
Formule moléculaire |
C9H11IZn |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
zinc;1,3,5-trimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CPTXDDRKMABYLS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[C-]C(=C1)C)C.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
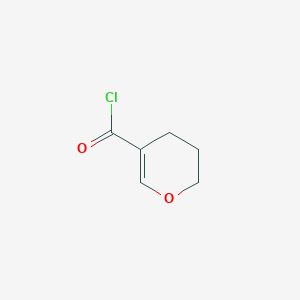

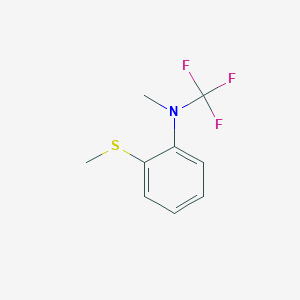
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
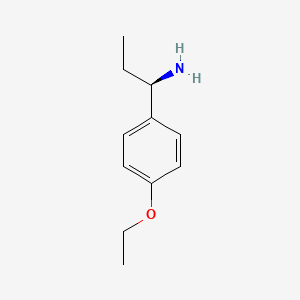
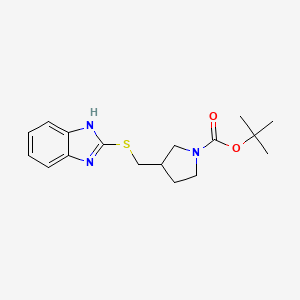
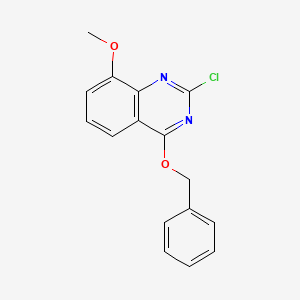

![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
